Section 1: Core Chemical Properties and Structural Elucidation
Section 1: Core Chemical Properties and Structural Elucidation
An In-depth Technical Guide to 3,4-Dichlorophenylacetone: Properties, Synthesis, and Analysis
Prepared by: Gemini, Senior Application Scientist
Introduction
3,4-Dichlorophenylacetone, also known by its IUPAC name 1-(3,4-dichlorophenyl)propan-2-one, is a halogenated aromatic ketone of significant interest in synthetic organic chemistry. Its structural motif, featuring a dichlorinated phenyl ring attached to an acetone moiety, makes it a valuable and versatile building block. This compound serves as a critical intermediate in the development of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Researchers have utilized this precursor in the synthesis of novel therapeutic agents, including analgesics and anti-inflammatory drugs, as well as in the creation of specialized polymers and resins.[1]
This guide provides a comprehensive technical overview of 3,4-Dichlorophenylacetone for researchers, chemists, and drug development professionals. It details the compound's core chemical properties, outlines a logical synthetic pathway, presents a robust workflow for its analytical characterization, and summarizes essential safety protocols. The content herein is synthesized from established chemical principles and data on structurally analogous compounds to provide field-proven insights and predictive analysis where specific experimental data is not publicly available.
The identity and behavior of 3,4-Dichlorophenylacetone are defined by its physicochemical properties and molecular structure.
Physicochemical Data
The fundamental properties of 3,4-Dichlorophenylacetone are summarized in the table below. This data is essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| IUPAC Name | 1-(3,4-dichlorophenyl)propan-2-one | [2] |
| Synonyms | 3',4'-Dichlorophenylacetone | [1] |
| CAS Number | 6097-32-1 | [1] |
| Molecular Formula | C₉H₈Cl₂O | [1] |
| Molecular Weight | 203.07 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥ 98.5% (as determined by GC) | [1] |
| Storage | Store at 0-8 °C, tightly sealed | [1] |
Chemical Structure
The structure consists of a 1,2-dichlorobenzene ring connected via a methylene bridge to the C2 position of a propan-2-one chain.
Predicted Spectroscopic Data for Structural Elucidation
| Technique | Predicted Observations | Rationale |
| ¹H NMR | δ ~7.4 ppm (d, 1H), δ ~7.3 ppm (dd, 1H), δ ~7.1 ppm (d, 1H), δ ~3.7 ppm (s, 2H), δ ~2.2 ppm (s, 3H) | Aromatic protons will appear as distinct doublets and a doublet of doublets. The methylene (CH₂) protons are a singlet adjacent to the carbonyl and aromatic ring. The methyl (CH₃) protons are a singlet adjacent to the carbonyl. |
| ¹³C NMR | δ ~205 ppm (C=O), δ ~135-128 ppm (Aromatic C), δ ~50 ppm (CH₂), δ ~30 ppm (CH₃) | The ketone carbonyl carbon is highly deshielded and appears far downfield.[3][4][5] Aromatic carbons appear in their characteristic region. The aliphatic methylene and methyl carbons are shielded and appear upfield. |
| FTIR | ~3100-3000 cm⁻¹ (Ar C-H), ~2950-2850 cm⁻¹ (Aliphatic C-H), ~1715 cm⁻¹ (strong, C=O stretch), ~1600-1450 cm⁻¹ (C=C ring stretch) | These absorptions are characteristic of the key functional groups: aromatic C-H, aliphatic C-H, a sharp and strong ketone carbonyl stretch, and aromatic ring vibrations.[6][7] |
| Mass Spec (EI) | M⁺˙ at m/z 202, M+2 at m/z 204, M+4 at m/z 206. Key fragments at m/z 159/161 ([M-CH₃CO]⁺) and m/z 43 ([CH₃CO]⁺). | The molecular ion peak will exhibit a characteristic 9:6:1 ratio due to the two chlorine isotopes (³⁵Cl and ³⁷Cl).[8] Fragmentation will likely occur via alpha-cleavage, with loss of the acetyl radical ([M-43]) or formation of the acetyl cation ([9]).[10][11] |
Section 2: Synthesis and Mechanistic Insights
A common and logical approach to synthesizing aryl acetones like 3,4-Dichlorophenylacetone is through the reaction of a corresponding benzyl halide with an acetone enolate equivalent. A robust synthetic protocol is detailed below.
Proposed Synthetic Pathway: Nucleophilic Substitution
This two-step pathway begins with the free-radical chlorination of 3,4-dichlorotoluene to form the reactive benzyl chloride intermediate, which is then subjected to nucleophilic substitution.
Causality in Experimental Design
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Step 1: Radical Chlorination: The synthesis of the 3,4-dichlorobenzyl chloride intermediate from 3,4-dichlorotoluene is a well-established benzylic halogenation.[12] This reaction proceeds via a free-radical mechanism, initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN). Chlorine is introduced selectively at the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring, making this pathway more favorable than chlorination of the ring itself under these conditions.
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Step 2: Acetoacetic Ester Synthesis: The acetoacetic ester synthesis is a classic and highly reliable method for producing methyl ketones. 3,4-Dichlorobenzyl chloride is treated with the sodium salt of ethyl acetoacetate (an acetone enolate equivalent). This proceeds via an Sₙ2 mechanism, where the enolate acts as the nucleophile. The resulting intermediate is then subjected to acidic hydrolysis and heated, which causes decarboxylation to yield the final 3,4-Dichlorophenylacetone product. This multi-step sequence is preferred for its high efficiency and control, avoiding issues like polyalkylation.
Experimental Protocol: Synthesis via Acetoacetic Ester Route
Disclaimer: This is a representative protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
-
Preparation of Sodium Ethoxide: In a flame-dried three-neck flask equipped with a reflux condenser and an argon inlet, dissolve 2.3 g (100 mmol) of sodium metal in 50 mL of absolute ethanol.
-
Formation of Enolate: To the cooled sodium ethoxide solution, add 13.0 g (100 mmol) of ethyl acetoacetate dropwise while stirring.
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Alkylation: Add 19.5 g (100 mmol) of 3,4-dichlorobenzyl chloride to the enolate solution. Heat the mixture to reflux for 3-4 hours until TLC analysis indicates the consumption of the benzyl chloride.
-
Workup and Saponification: Cool the reaction mixture and remove the ethanol under reduced pressure. Add 50 mL of 10% aqueous NaOH solution and reflux for 1 hour to saponify the ester.
-
Decarboxylation: Cool the mixture and carefully acidify with 6M HCl until the pH is ~1-2. Heat the mixture to reflux for 2-3 hours to effect decarboxylation. CO₂ evolution will be observed.
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Isolation and Purification: Cool the reaction mixture and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane/ethyl acetate.
Section 3: Analytical Characterization Workflow
Confirming the identity and purity of the final product is a critical, self-validating step in any synthesis. A multi-step analytical workflow ensures the material meets the required specifications for further research.
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